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molecular formula C6H5N3O2S B8609283 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 1,1-dioxide CAS No. 70661-83-5

2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 1,1-dioxide

Cat. No. B8609283
M. Wt: 183.19 g/mol
InChI Key: XTJZVZARRFTFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

A mixture of 2 g of 2-aminopyridine-3-sulfonamide (Preparation 6) and 20 cm3 of ethyl orthoformate is brought to reflux for 1 hour. After cooling, the crystalline precipitate obtained is collected on a filter and washed with ether.
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:12]([O-])([O-])OCC>>[S:8]1(=[O:9])(=[O:10])[C:7]2[CH:6]=[CH:5][CH:4]=[N:3][C:2]=2[NH:1][CH:12]=[N:11]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC=C1S(=O)(=O)N
Name
ethyl orthoformate
Quantity
20 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate obtained
CUSTOM
Type
CUSTOM
Details
is collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
Smiles
S1(N=CNC2=C1C=CC=N2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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